molecular formula C19H16N2O3 B7883839 (S)-3-(1H-indol-3-yl)-2-(1-oxoisoindolin-2-yl)propanoic acid

(S)-3-(1H-indol-3-yl)-2-(1-oxoisoindolin-2-yl)propanoic acid

Cat. No.: B7883839
M. Wt: 320.3 g/mol
InChI Key: UCIVYNVXNNEYDV-KRWDZBQOSA-N
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Description

(S)-3-(1H-indol-3-yl)-2-(1-oxoisoindolin-2-yl)propanoic acid is a complex organic compound that features both an indole and an isoindolinone moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1H-indol-3-yl)-2-(1-oxoisoindolin-2-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be constructed through Fischer indole synthesis or other methods.

    Construction of the Isoindolinone Moiety: This can be achieved through cyclization reactions involving phthalic anhydride derivatives.

    Coupling of the Two Moieties: The final step involves coupling the indole and isoindolinone structures, often through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1H-indol-3-yl)-2-(1-oxoisoindolin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The carbonyl group in the isoindolinone moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxindole derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-(1H-indol-3-yl)-2-(1-oxoisoindolin-2-yl)propanoic acid would depend on its specific biological target. Generally, compounds with indole and isoindolinone structures can interact with enzymes, receptors, or DNA, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Phthalimide derivatives: Compounds with a similar isoindolinone structure.

Uniqueness

(S)-3-(1H-indol-3-yl)-2-(1-oxoisoindolin-2-yl)propanoic acid is unique due to the combination of both indole and isoindolinone moieties, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-18-15-7-2-1-5-12(15)11-21(18)17(19(23)24)9-13-10-20-16-8-4-3-6-14(13)16/h1-8,10,17,20H,9,11H2,(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIVYNVXNNEYDV-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C(=O)N1[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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